molecular formula C16H16O3 B1268341 4-Benzyloxy-3-ethoxybenzaldehyde CAS No. 60186-33-6

4-Benzyloxy-3-ethoxybenzaldehyde

Cat. No. B1268341
CAS RN: 60186-33-6
M. Wt: 256.3 g/mol
InChI Key: NCOFQZRLIYPMNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde and related compounds typically involves O-alkylation reactions and the Vilsmeier-Hack (V-H) reaction. A study by Lu Yong-zhong (2011) demonstrated the synthesis of a similar compound, 4-benzyloxy-2-methoxybenzaldehyde, with an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011). These conditions included the use of TBAB as a catalyst and specific ratios and temperatures for the V-H reaction.

Molecular Structure Analysis

The molecular structure of derivatives of 4-Benzyloxy-3-ethoxybenzaldehyde has been elucidated through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and UV spectral data. The study of such compounds often reveals interesting aspects of their molecular geometry and electronic properties. For example, Hafeez et al. (2019) provided detailed structural characterization of bis-aldehyde monomers and their conductive polyazomethines, highlighting the importance of molecular structure in determining material properties (Hafeez et al., 2019).

Scientific Research Applications

Synthesis Applications

4-Benzyloxy-3-ethoxybenzaldehyde has been synthesized through various chemical reactions, demonstrating its potential in synthetic chemistry. For instance, 4-benzyloxy-2-methoxybenzaldehyde, a similar compound, was synthesized using O-alkylation and Vilsmeier-Hack reactions, showing high yields under optimized conditions (Lu Yong-zhong, 2011). Additionally, derivatives of benzaldehydes have been investigated for their use in solid-phase organic synthesis, indicating the relevance of such compounds in the synthesis of complex molecules (E. Swayze, 1997).

Vibrational and Molecular Interaction Studies

The compound and its derivatives have been studied using Raman spectroscopy, providing insights into molecular interactions and vibrational relaxation. These studies are crucial for understanding the physical properties of these molecules (V. Ramakrishnan et al., 2009).

Catalysis and Organic Transformations

Research has shown that 4-benzyloxy-3-ethoxybenzaldehyde can be involved in catalysis and organic transformations. For example, a study on Cu(OAc)2-catalyzed benzylic C(sp3)–H oxyfunctionalization highlights the potential of benzaldehyde derivatives in pharmaceutical applications (Jian'an Jiang et al., 2014).

Synthesis and Characterization of Polymers

This compound is also significant in the synthesis and characterization of polymers. Poly(azomethine)s synthesized from derivatives of benzaldehydes exhibit notable physicochemical properties and electrical conductivity, indicating their potential in material science (A. Hafeez et al., 2019).

Anticancer Activities

Benzyloxybenzaldehyde derivatives have been explored for their anticancer activities. Studies on HL-60 cells revealed that certain derivatives exhibit significant activity, offering avenues for further research in cancer treatment (Chin-Fen Lin et al., 2005).

Safety and Hazards

The safety information for 4-Benzyloxy-3-ethoxybenzaldehyde indicates that it has hazard statements H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-ethoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFQZRLIYPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340080
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-ethoxybenzaldehyde

CAS RN

60186-33-6
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 3-ethoxy-4-hydroxy-benzaldehyde (83 g) in N,N-dimethylformamide (400 ml) was gradually added 10 M sodium hydroxide (55 ml) and then benzyl chloride (60 ml) was added at a temperature under 40° C. The mixture was stirred at room temperature for a half an hour and for 2 hours at 60° C. The solution was poured into ice-cold water (2 l) and extracted with diethyl ether. The organic phase was washed with water and 5M sodium hydroxide and then it was dried and evaporated. The product was recrystallized from toluene-heptane.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Benzyloxy-3-ethoxybenzaldehyde in the synthesis of (E)-4-[4-(Benz­yloxy)-3-ethoxy­benzyl­ideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

A1: 4-Benzyloxy-3-ethoxybenzaldehyde acts as a reactant in the synthesis. It reacts with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one to form the final product, (E)-4-[4-(Benz­yloxy)-3-ethoxy­benzyl­ideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. [] You can access the paper here:

Q2: Are there any notable structural features in the final product related to the 4-Benzyloxy-3-ethoxybenzaldehyde moiety?

A2: Yes, the ethylvanillin group, originating from the 4-Benzyloxy-3-ethoxybenzaldehyde, exhibits specific spatial orientations within the final compound structure. It forms dihedral angles of 72.97° and 76.75° with the two terminal phenyl rings and a 39.24° angle with the pyrazolone ring. [] These structural details are important for understanding potential interactions with other molecules.

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